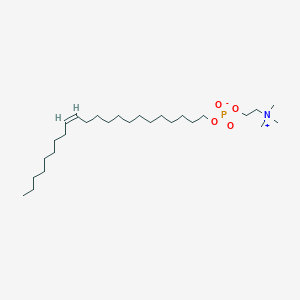![molecular formula C10H13F2N2O6P B233100 fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid CAS No. 152829-59-9](/img/structure/B233100.png)
fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid, commonly known as Foscarnet, is an antiviral medication used to treat viral infections caused by herpes viruses, cytomegalovirus (CMV), and human immunodeficiency virus (HIV). Foscarnet works by inhibiting the viral DNA polymerase enzyme, which is essential for the replication of the virus.
Wirkmechanismus
Foscarnet works by inhibiting the viral DNA polymerase enzyme, which is essential for the replication of the virus. It does this by binding to the active site of the enzyme and blocking the incorporation of nucleotides into the growing DNA chain, thereby preventing the virus from replicating.
Biochemical and Physiological Effects:
Foscarnet can have several biochemical and physiological effects on the body. It can cause electrolyte imbalances, such as hypocalcemia, hypomagnesemia, and hypokalemia. It can also cause renal toxicity, which can manifest as acute renal failure or chronic kidney disease. Foscarnet can also cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia.
Vorteile Und Einschränkungen Für Laborexperimente
Foscarnet has several advantages for lab experiments. It is a potent inhibitor of viral DNA polymerase, making it a useful tool for studying the replication of viruses. It is also effective against acyclovir-resistant strains of HSV, making it a valuable alternative treatment option. However, Foscarnet can be toxic to cells and can interfere with other cellular processes, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Foscarnet. One area of interest is the development of new antiviral therapies that are based on the mechanism of action of Foscarnet. Another area of research is the investigation of the potential use of Foscarnet in the treatment of other viral infections, such as hepatitis B and C. Additionally, there is ongoing research on the development of new formulations of Foscarnet that are less toxic and more effective.
Synthesemethoden
Foscarnet is a synthetic compound that is prepared by the reaction of phosphorous acid with formaldehyde and 2,4-dioxo-5-fluoropyrimidine. The resulting product is then treated with trimethylsilyl chloride to obtain Foscarnet.
Wissenschaftliche Forschungsanwendungen
Foscarnet has been extensively studied for its antiviral activity against herpes viruses, fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid, and HIV. It has been shown to be effective in the treatment of acyclovir-resistant herpes simplex virus (HSV) infections, fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid retinitis in patients with AIDS, and HIV-associated Kaposi's sarcoma. Foscarnet is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Eigenschaften
CAS-Nummer |
152829-59-9 |
|---|---|
Produktname |
fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid |
Molekularformel |
C10H13F2N2O6P |
Molekulargewicht |
326.19 g/mol |
IUPAC-Name |
fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid |
InChI |
InChI=1S/C10H13F2N2O6P/c1-5-3-14(10(16)13-9(5)15)8-2-6(11)7(20-8)4-19-21(12,17)18/h3,6-8H,2,4H2,1H3,(H,17,18)(H,13,15,16)/t6-,7-,8-/m1/s1 |
InChI-Schlüssel |
GRVFNODAPVLGHG-BWZBUEFSSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)(O)F)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)F)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)F)F |
Synonyme |
3'-F-dTFP 3'-fluoro-3'-deoxythymidine-5'-fluorophosphate 3'-fluoro-3'-deoxythymidine-5'-phosphorofluoridate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




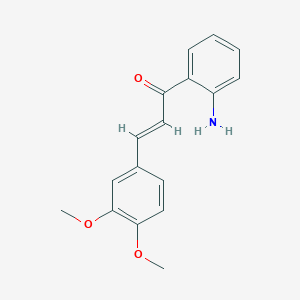
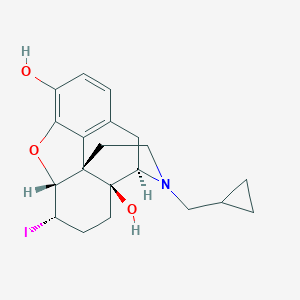
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
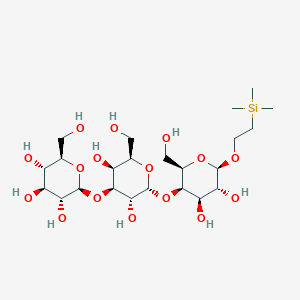
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
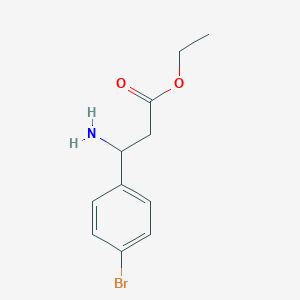
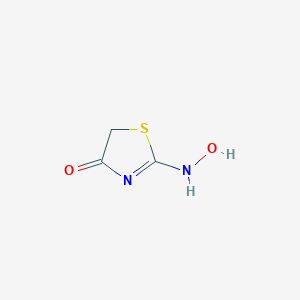
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
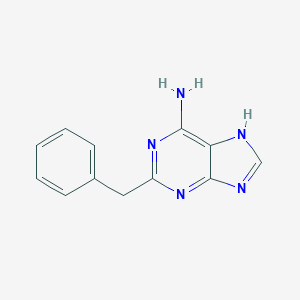
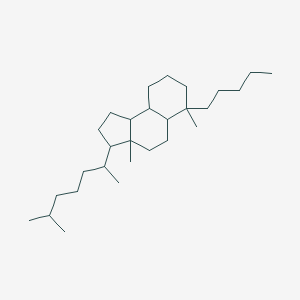
![[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B233150.png)
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
